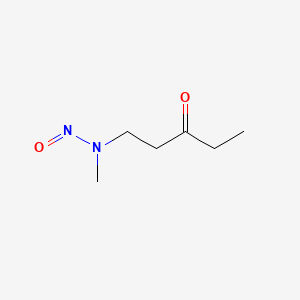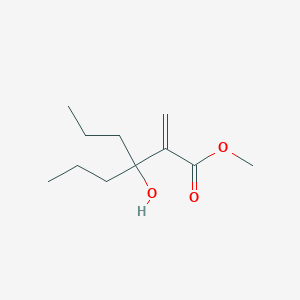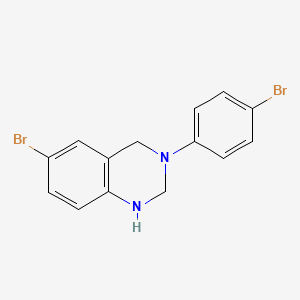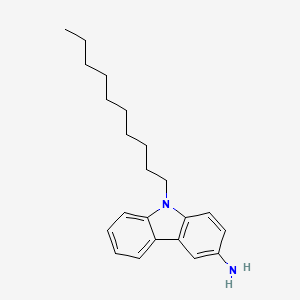
9-Decyl-9H-carbazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decyl-9H-carbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their stability and unique electronic properties. The addition of a decyl group at the 9th position and an amine group at the 3rd position enhances its chemical versatility, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Amination: One common method involves the palladium-catalyzed amination of 9-decyl-9H-carbazole with an appropriate amine source. This reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Buchwald-Hartwig Coupling: Another method is the Buchwald-Hartwig coupling reaction, where 9-decyl-9H-carbazole is reacted with an amine in the presence of a palladium catalyst and a phosphine ligand. This reaction also requires a base and is conducted under an inert atmosphere.
Industrial Production Methods: Industrial production of 9-decyl-9H-carbazol-3-amine often involves large-scale palladium-catalyzed amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Decyl-9H-carbazol-3-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: 9-Decyl-9H-carbazol-3-amine is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells as a hole-transporting material.
Biology:
Fluorescent Probes: The compound is used in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Industry:
Polymer Additives: The compound is used as an additive in the production of high-performance polymers with enhanced thermal and mechanical properties.
Corrosion Inhibitors: It is employed in the formulation of corrosion inhibitors for metal protection.
Mécanisme D'action
The mechanism of action of 9-decyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated system. In biological applications, its derivatives may interact with cellular components, leading to fluorescence or therapeutic effects.
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound without the decyl and amine groups.
9-Ethyl-9H-carbazol-3-amine: A similar compound with an ethyl group instead of a decyl group.
9-Decyl-9H-carbazole: The compound without the amine group.
Uniqueness:
9-Decyl-9H-carbazol-3-amine: stands out due to the presence of both the decyl and amine groups, which enhance its solubility, reactivity, and versatility in various applications. The decyl group provides hydrophobicity, while the amine group offers sites for further functionalization.
Propriétés
Numéro CAS |
113864-36-1 |
|---|---|
Formule moléculaire |
C22H30N2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
9-decylcarbazol-3-amine |
InChI |
InChI=1S/C22H30N2/c1-2-3-4-5-6-7-8-11-16-24-21-13-10-9-12-19(21)20-17-18(23)14-15-22(20)24/h9-10,12-15,17H,2-8,11,16,23H2,1H3 |
Clé InChI |
MNSODAVBZPALKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



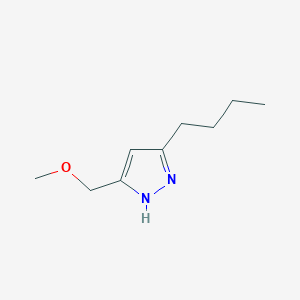


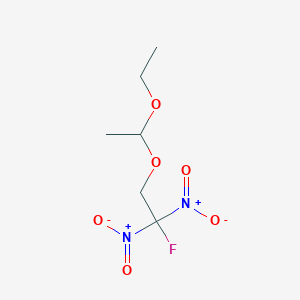
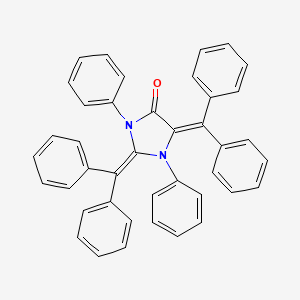

![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
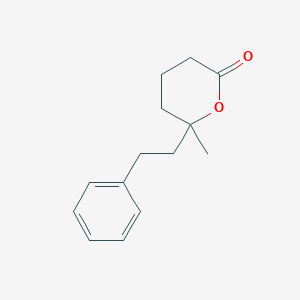
acetate](/img/structure/B14302318.png)
